molecular formula C12H17N B179764 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline CAS No. 179898-88-5

1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline

Cat. No. B179764
CAS RN: 179898-88-5
M. Wt: 175.27 g/mol
InChI Key: ZBHHZYLYNZYQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline (THTMQ) is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. THTMQ has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase and acetylcholinesterase. This compound has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also readily available and can be purchased from various chemical suppliers. However, this compound has some limitations for lab experiments. It is not soluble in water and requires the use of organic solvents for its preparation. In addition, this compound is relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. One of the major areas of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand the biochemical and physiological effects of this compound. In addition, the potential use of this compound in combination with other drugs for the treatment of various diseases needs to be explored.
Conclusion:
In conclusion, this compound is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. This compound has several potential applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. The development of this compound derivatives with improved pharmacological properties and the potential use of this compound in combination with other drugs for the treatment of various diseases need to be explored.

Synthesis Methods

1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline can be synthesized through various methods. One of the commonly used methods is the Friedel-Crafts reaction. This reaction involves the reaction of 2,3,3-trimethylindolenine with acrolein in the presence of a Lewis acid catalyst. Another method involves the reduction of 2,3,3-trimethylindolenine with sodium borohydride in the presence of a catalytic amount of palladium on carbon.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been extensively studied for its potential use as a drug candidate for various diseases. One of the major research areas is the use of this compound as an anti-cancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have potential neuroprotective effects and has been studied for its use in treating Alzheimer's and Parkinson's diseases.

properties

CAS RN

179898-88-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,2,3-trimethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3

InChI Key

ZBHHZYLYNZYQHB-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2NC1(C)C

Canonical SMILES

CC1CC2=CC=CC=C2NC1(C)C

synonyms

2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline

Origin of Product

United States

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